molecular formula C19H15Cl2N5O3 B3609572 1-(2,4-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA

1-(2,4-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA

Cat. No.: B3609572
M. Wt: 432.3 g/mol
InChI Key: XIKOAAPFYACKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 2,4-dichlorobenzoic acid, is reacted with thionyl chloride to form 2,4-dichlorobenzoyl chloride.

    Formation of the Triazine Intermediate: 4-ethoxy-6-phenyl-1,3,5-triazine is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The benzoyl chloride intermediate is then reacted with the triazine intermediate in the presence of a base such as triethylamine to form the final urea derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Protein Interactions: It may interact with proteins, affecting their function and activity.

    Pathways: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorobenzoyl)-3-(4-methoxy-6-phenyl-1,3,5-triazin-2-yl)urea
  • 1-(2,4-Dichlorobenzoyl)-3-(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)urea

Uniqueness

1-(2,4-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA is unique due to its specific substitution pattern and the presence of both dichlorobenzoyl and triazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2,4-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O3/c1-2-29-19-23-15(11-6-4-3-5-7-11)22-17(26-19)25-18(28)24-16(27)13-9-8-12(20)10-14(13)21/h3-10H,2H2,1H3,(H2,22,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKOAAPFYACKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA
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1-(2,4-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA
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1-(2,4-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA
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1-(2,4-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA
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1-(2,4-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA
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1-(2,4-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA

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